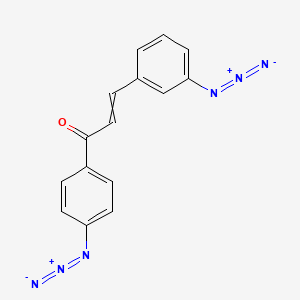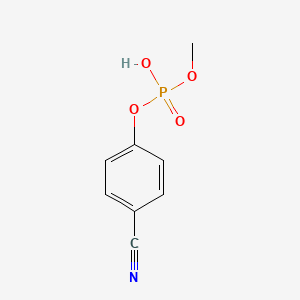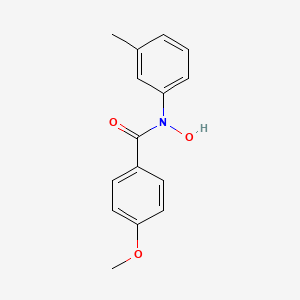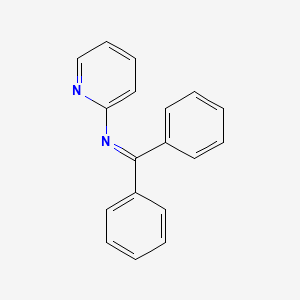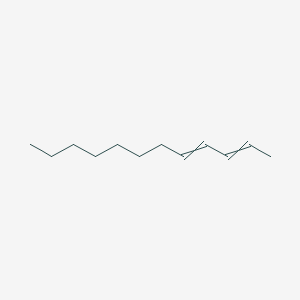
8,10-Dodecadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Dodecadiene is an organic compound with the molecular formula C₁₂H₂₂. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is known for its role as a sex pheromone in certain insect species, particularly in lepidopterous insects. The presence of conjugated double bonds in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
8,10-Dodecadiene can be synthesized through several methods. One common approach involves the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones into alkenes. In this case, the reaction between a 2-alkenal and a phosphorane with an appropriate carbon chain yields a mixture of isomers . Another method involves the hydroboration of a 2-alkynal followed by stereoselective reduction of the triple bond to a double bond using di-cyclohexylborane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions due to their efficiency and the ability to produce high yields. The reaction conditions are carefully controlled to ensure the desired isomer is obtained. Chromatographic techniques, such as silica gel column chromatography impregnated with silver nitrate, are used to separate and purify the isomers .
Chemical Reactions Analysis
Types of Reactions
8,10-Dodecadiene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or ozone in a controlled environment.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are typically epoxides or diols.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated alkenes.
Scientific Research Applications
8,10-Dodecadiene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of conjugated dienes in various chemical reactions.
Biology: It serves as a sex pheromone in certain insect species, making it useful in studies related to insect behavior and pest control.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 8,10-Dodecadiene as a sex pheromone involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a series of molecular events that lead to behavioral changes in the insects, such as attraction or mating behavior. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s structure plays a crucial role in its activity .
Comparison with Similar Compounds
8,10-Dodecadiene can be compared with other similar compounds, such as:
8,10-Dodecadien-1-ol: This compound has a similar structure but contains an alcohol group, making it more polar and reactive in certain chemical reactions.
8,10-Dodecadien-1-yl acetate: This compound is an ester and is used as a pheromone in different insect species.
Uniqueness
The uniqueness of this compound lies in its specific role as a sex pheromone and its conjugated double bond structure, which makes it a valuable compound for various chemical and biological studies.
Properties
CAS No. |
35280-32-1 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
dodeca-2,4-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5,7,9H,4,6,8,10-12H2,1-2H3 |
InChI Key |
NJMCFBIRFRIKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)







